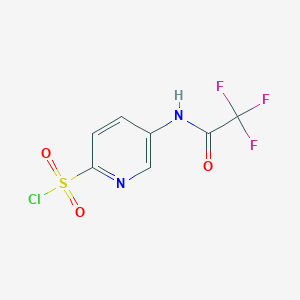

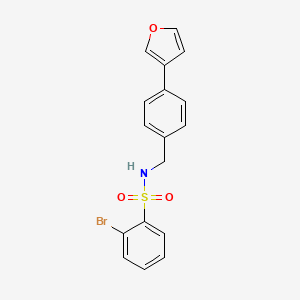

![molecular formula C9H10N4O B2416567 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one CAS No. 1875045-87-6](/img/structure/B2416567.png)

5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be used in the preparation of pyrimidine derivatives and related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic strategies and approaches . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold has been designed and synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been used in the synthesis of various derivatives . They have been designed and synthesized as novel CDK2 targeting compounds, showing significant inhibitory activity .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Research has demonstrated the successful synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These derivatives were obtained through [3+2] cycloaddition, highlighting the compound's versatility in organic synthesis and potential for generating a variety of bioactive molecules (Rahmouni et al., 2014). Additionally, novel imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one derivatives were synthesized, further expanding the chemical diversity of this compound (Bentya et al., 2011).

Bioactivity and Applications in Agriculture

A series of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and tested for their inhibitory effects on plant pathogens like Botrytis cinerea and Pyricularia oryzae, indicating potential agricultural applications (Wang et al., 2004). This showcases the compound's potential in the development of novel agricultural chemicals, particularly as fungicides or growth regulators.

Electrophilic Heterocyclization Studies

Research on the electrophilic heterocyclization of 5-allyl-6-thioxopyrazolo[3,4-d]pyrimidin-4-one revealed the formation of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines, suggesting potential in creating diverse heterocyclic compounds (Svaljavyn et al., 2013). This highlights the compound's reactivity and utility in heterocyclic chemistry, a field critical for the development of pharmaceuticals and agrochemicals.

Catalytic Methods for Synthesis

A catalytic method was developed for the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids, demonstrating the compound's role in facilitating efficient and high-yield chemical reactions (Heravi et al., 2007). This contributes to the development of greener and more efficient synthetic methodologies in organic chemistry.

Antimicrobial Activities

Novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity, showing significant efficacy against selected bacteria and fungi (Sureja et al., 2016). This highlights the compound's potential in contributing to the development of new antimicrobial agents.

Zukünftige Richtungen

The future directions in the research of “5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one” and related compounds could involve the design and synthesis of novel derivatives with improved pharmacological properties . Further investigations into their mechanisms of action and potential applications in disease treatment are also warranted.

Wirkmechanismus

Target of Action

The primary target of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the kinase activity of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression. Specifically, it leads to a significant alteration in cell cycle progression, causing cell growth arrest at the G0-G1 stage . This means that the cells are unable to progress to the S phase, where DNA replication occurs, thus inhibiting cell proliferation .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity . .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This indicates that the compound has potent antiproliferative effects, particularly against certain cancer cell lines .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one are largely related to its potential inhibitory effects on CDK2 . CDK2 is a cyclin-dependent kinase, a type of enzyme that plays a key role in regulating the cell cycle . By inhibiting CDK2, this compound could potentially interfere with cell proliferation, making it a potential candidate for cancer treatment .

Cellular Effects

In cellular studies, this compound has shown significant inhibitory effects on the growth of several cell lines . It has been found to exert cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have a potent effect on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site, with essential hydrogen bonding interactions . This binding could potentially inhibit the activity of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .

Eigenschaften

IUPAC Name |

1-methyl-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-3-4-13-6-10-8-7(9(13)14)5-11-12(8)2/h3,5-6H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUXCLBEHHXMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)N(C=N2)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

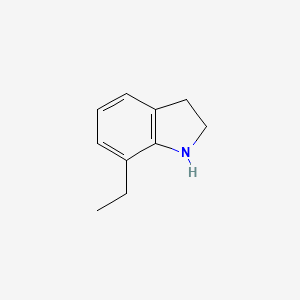

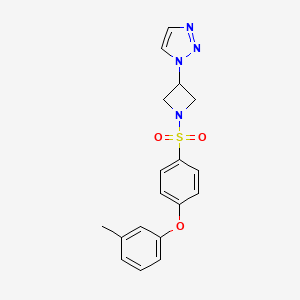

![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)

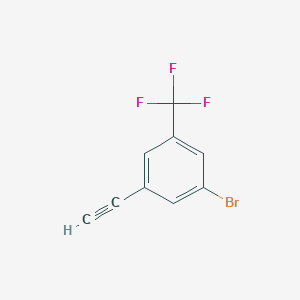

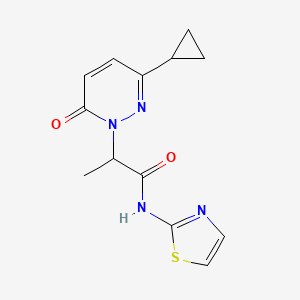

![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)

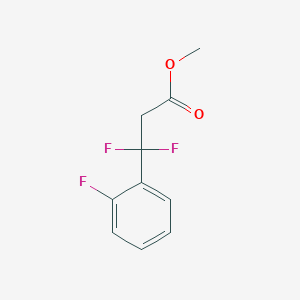

![[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid](/img/structure/B2416499.png)

![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2416500.png)

![Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2416502.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2416503.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2416505.png)